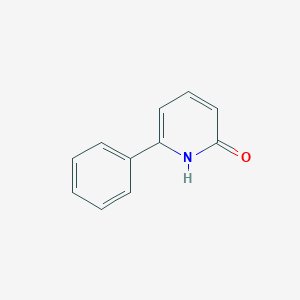

6-Phenyl-2-pyridone

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-phenyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-11-8-4-7-10(12-11)9-5-2-1-3-6-9/h1-8H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLUIDXRFWSPPCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172472 | |

| Record name | 6-Phenyl-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19006-82-7 | |

| Record name | 6-Phenyl-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19006-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Phenyl-2-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019006827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Phenyl-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-phenyl-2-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-PHENYL-2-PYRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H7X2M5BA4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies and Chemical Transformations for 6 Phenyl 2 Pyridone and Its Derivatives

Direct Synthesis Strategies for 6-Phenyl-2-pyridone

Direct synthesis approaches are fundamental to the construction of the this compound core. These methods often involve the formation of the pyridone ring as the key step and can be broadly categorized into cyclization reactions and transition-metal catalyzed syntheses.

Cyclization Reactions for Pyridone Ring Formation

Cyclization reactions are a cornerstone in the synthesis of 2-pyridone rings. organic-chemistry.org These reactions involve the formation of the heterocyclic ring from one or more precursor molecules. Key strategies include multi-component reactions and ring-closing reactions, which offer versatile and efficient pathways to a wide array of substituted 2-pyridones.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. vulcanchem.comresearchgate.netnih.govchemrxiv.orgsioc-journal.cnresearchgate.net These reactions are particularly valuable for generating molecular diversity and complexity in a step-economical manner. jmaterenvironsci.com

A notable example of MCRs is the one-pot, four-component synthesis of 4,6-disubstituted 3-cyano-2-pyridones. ingentaconnect.com This approach involves the reaction of a ketone, an aldehyde, ethyl cyanoacetate, and ammonium (B1175870) acetate (B1210297). ingentaconnect.com The reaction can proceed smoothly without a catalyst in polyethylene (B3416737) glycol (PEG)-600, yielding various 2-pyridone derivatives. ingentaconnect.com This method is advantageous due to its operational simplicity and the ability to accommodate a range of functional groups on the aromatic ketones and aldehydes. ingentaconnect.com The proposed mechanism involves a Knoevenagel condensation followed by dehydrogenation. ingentaconnect.com

Another efficient four-component reaction for synthesizing 3-cyano-2-pyridone derivatives involves the condensation of a benzaldehyde (B42025) derivative, an alkyl cyanoacetate, an acyclic or cyclic ketone, and ammonium acetate under reflux conditions. researchgate.net Similarly, 3,4-dihydro-2-pyridone derivatives have been synthesized through a one-pot, four-component reaction of Meldrum's acid, benzaldehyde derivatives, methyl acetoacetate, and ammonium acetate, using SiO2-Pr-SO3H as an efficient catalyst under solvent-free conditions. nih.govmui.ac.ir

Table 1: Examples of One-pot, Four-component Syntheses of 2-Pyridone Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|---|---|---|

| Ketone | Aldehyde | Ethyl cyanoacetate | Ammonium acetate | PEG-600 | 4,6-Disubstituted 3-cyano-2-pyridone | ingentaconnect.com |

| Benzaldehyde derivative | Alkyl cyanoacetate | Ketone | Ammonium acetate | Reflux | 3-Cyano-2-pyridone derivative | researchgate.net |

| Meldrum's acid | Benzaldehyde derivative | Methyl acetoacetate | Ammonium acetate | SiO2-Pr-SO3H (solvent-free) | 3,4-Dihydro-2-pyridone derivative | nih.govmui.ac.ir |

Three-component cyclocondensation reactions offer another powerful route to 2-pyridone derivatives. These reactions typically involve the condensation of three starting materials to form the heterocyclic ring. For instance, N-amino-2-pyridone derivatives can be synthesized via a one-pot, three-component reaction of aryl aldehydes, malononitrile, and cyanoacetic hydrazide at room temperature using KF-Al2O3 as a recyclable catalyst. tandfonline.com The reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. tandfonline.com Other catalysts like magnesium oxide and bismuth(III) nitrate (B79036) pentahydrate have also been effectively used for this transformation. scirp.org

The synthesis of 1,4-disubstituted 3-amino-2-pyridone derivatives has been achieved through a three-component reaction of alkynyl aldehydes, amines, and ethyl 2-((diphenylmethylene)amino)acetate. researchgate.net This method allows for flexible variation of the alkynyl aldehyde and amine partners. researchgate.net Additionally, 3,4,6-triaryl-2(1H)-pyridones have been synthesized in a one-pot, three-component reaction of aromatic aldehydes, substituted acetophenones, and phenyl acetamides in the presence of sodium hydride. nih.govrsc.org An eco-friendly, catalyst- and solvent-free thermal multicomponent reaction of 4-oxo-4H-chromene-3-carbaldehydes with 1,3-diketoesters and amines also yields diverse 2-pyridone derivatives. rsc.org

Table 2: Examples of Three-component Syntheses of 2-Pyridone Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Aryl aldehyde | Malononitrile | Cyanoacetic hydrazide | KF-Al2O3 | N-Amino-2-pyridone | tandfonline.com |

| Alkynyl aldehyde | Amine | Ethyl 2-((diphenylmethylene)amino)acetate | - | 1,4-Disubstituted 3-amino-2-pyridone | researchgate.net |

| Aromatic aldehyde | Substituted acetophenone (B1666503) | Phenyl acetamide | NaH/DMSO | 3,4,6-Triaryl-2(1H)-pyridone | nih.govrsc.org |

| 4-Oxo-4H-chromene-3-carbaldehyde | 1,3-Diketoester | Amine | Thermal (catalyst- and solvent-free) | Functionalized 2-pyridone | rsc.org |

Another strategy involves the intramolecular condensation between secondary and tertiary dimethoxy-propionic amide units on a solid phase to generate 2-pyridone rings. nih.govchemrxiv.orgresearchgate.netacs.org This method is highly selective, leading to the formation of a single regioisomer, and is efficient for producing diverse peptidic and non-peptidic macrocycles containing the 2-pyridone unit. nih.govchemrxiv.orgresearchgate.netacs.org

Multi-component Reactions (MCRs) for 2-Pyridone Scaffolds

One-pot, Four-component Condensation Approaches

Transition-Metal Catalyzed Synthesis of this compound Derivatives

Transition-metal catalysis plays a crucial role in the synthesis of 2-pyridones, enabling efficient and selective transformations. iipseries.org These methods often involve C-H activation and cross-coupling reactions, providing powerful tools for the construction and functionalization of the 2-pyridone scaffold. iipseries.orgresearchgate.net

Copper-catalyzed reactions are also prominent in 2-pyridone synthesis. For example, CuI-catalyzed coupling of tetrabutylammonium (B224687) pyridin-2-olates with aryl iodides allows for the efficient synthesis of N-aryl pyridine-2-ones with high chemoselectivity. organic-chemistry.org Similarly, a copper-catalyzed N-arylation of 2-pyridones with diaryliodonium salts proceeds readily at room temperature. organic-chemistry.org

Other transition metals like nickel have been used in intermolecular [2+2+2] cycloaddition reactions between alkynes and isocyanates to produce 2-pyridone derivatives. iipseries.org Ruthenium catalysts have been employed in the annulation reaction between acrylamides and alkynes to yield substituted 2-pyridones. iipseries.orgresearchgate.net

Table 3: Examples of Transition-Metal Catalyzed Syntheses of 2-Pyridone Derivatives

| Metal Catalyst | Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Rhodium | C-H Alkylation | 2-Pyridone, Alkyl carboxylic acid/anhydride | C6-Alkylated 2-pyridone | nsf.gov |

| Rhodium | Borylation/Suzuki Coupling | 2-Pyridone, Bis(pinacolato)diboron (B136004), Phenylboronic acid | This compound | scispace.com |

| Copper | N-Arylation | 2-Pyridone, Diaryliodonium salt | N-Aryl-2-pyridone | organic-chemistry.org |

| Nickel | [2+2+2] Cycloaddition | Alkyne, Isocyanate | Substituted 2-pyridone | iipseries.org |

| Ruthenium | Annulation | Acrylamide, Alkyne | Substituted 2-pyridone | iipseries.orgresearchgate.net |

Suzuki-Miyaura Cross-coupling Reactions

The reaction has been successfully applied to a variety of borylated 2-pyridones, demonstrating its utility in creating a diverse range of arylated products. rsc.org The efficiency of the coupling can be influenced by the choice of palladium catalyst and reaction conditions. diva-portal.orgwhiterose.ac.uk For example, while some standard palladium catalysts may fail, the use of specific palladium-N-heterocyclic carbene (NHC) complexes can lead to high yields. diva-portal.org

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

| C6-borylated 2-pyridone | Aryl halide | Palladium catalyst | 6-aryl-2-pyridone | Good | rsc.orgacs.orgacs.orgnih.gov |

| 6-bromo-ring-fused 2-pyridone | Indole-5-boronic acid | Pd-NHC, KF | 6-(indol-5-yl)-ring-fused 2-pyridone | 72% | diva-portal.org |

Rhodium-Catalyzed Directed C6-Borylation

A significant advancement in the functionalization of 2-pyridones is the development of rhodium-catalyzed C6-selective C-H borylation. acs.orgacs.orgnih.govfigshare.com This method utilizes a directing group, typically a pyridine (B92270) ring attached to the nitrogen of the 2-pyridone, to achieve high regioselectivity at the C6 position. acs.orgacs.orgnih.gov The reaction employs bis(pinacolato)diboron (pinB–Bpin) as the boron source and proceeds under relatively mild conditions to afford C6-borylated 2-pyridones with excellent site selectivity. acs.orgacs.orgnih.gov

The reactivity of this transformation can be influenced by the electronic and steric properties of substituents on the 2-pyridone ring. rsc.org Despite this, the method is compatible with a range of functional groups, including electron-donating (methyl, benzyloxy) and electron-withdrawing (trifluoromethyl) groups at the C4 position, providing the corresponding borylated products in good yields. acs.org These borylated intermediates are valuable synthetic handles that can be readily used in subsequent reactions, such as the Suzuki-Miyaura cross-coupling, to generate a variety of C6-functionalized 2-pyridones. rsc.orgacs.orgthieme-connect.com

| 2-Pyridone Substrate | Catalyst | Ligand | Product | Yield | Reference |

| N-(2-pyridyl)-2-pyridone | [Rh(cod)Cl]₂ | dppb | C6-borylated 2-pyridone | Good | rsc.org |

| 4-Me-N-(2-pyridyl)-2-pyridone | [Rh(coe)₂Cl]₂ | dppf | 4-Me-C6-borylated 2-pyridone | 75% | acs.org |

| 4-OBn-N-(2-pyridyl)-2-pyridone | [Rh(coe)₂Cl]₂ | dppf | 4-OBn-C6-borylated 2-pyridone | 78% | acs.org |

| 4-CF₃-N-(2-pyridyl)-2-pyridone | [Rh(coe)₂Cl]₂ | dppf | 4-CF₃-C6-borylated 2-pyridone | 71% | acs.org |

Nickel-Catalyzed Directed C6-Alkylation

Nickel catalysis has emerged as a powerful tool for the C6-selective alkylation of 2-pyridones. rsc.org By employing a directing group strategy, similar to the rhodium-catalyzed borylation, nickel catalysts can facilitate the coupling of 2-pyridones with various partners. One notable example is the ring-contracting C-H alkylation with 1,5-cyclooctadiene (B75094) (cod), which proceeds smoothly without an external ligand and is uniquely accelerated by the addition of K₃PO₄. acs.orgnih.gov

The scope of nickel-catalyzed C6-alkylation extends to reactions with dienes and activated alkenes. acs.orgnih.gov Mechanistic studies suggest that the reaction with styrene (B11656) involves the formation of a tricoordinated Ni σ-complex, followed by a concerted proton transfer. acs.org The choice of ligand can also control the regioselectivity of the reaction. rsc.org Furthermore, nickel catalysis has been successfully used for the C6-alkenylation with internal alkynes, co-catalyzed by AlMe₃, to produce (E)-selective products with high C6-selectivity. rsc.org

| 2-Pyridone Substrate | Coupling Partner | Catalyst System | Product | Reference |

| N-(2-pyridyl)-2-pyridone | 1,5-cyclooctadiene | Ni(cod)₂ / K₃PO₄ | C6-alkylated 2-pyridone | acs.orgnih.gov |

| N-(2-pyridyl)-2-pyridone | Internal alkyne | Ni(cod)₂ / P(i-Pr)₃ / AlMe₃ | C6-alkenylated 2-pyridone | rsc.org |

| N-(2-pyridyl)-2-pyridone | Unactivated olefin | Ni(cod)₂ / P(i-Pr)₃ / AlMe₃ | C6-alkylated 2-pyridone | rsc.org |

Cp*Ir-Catalyzed C-H Arylation

Iridium catalysis provides another effective route for the C-H arylation of 2-pyridones. researchgate.netresearchgate.net Specifically, a CpIr catalyst, where Cp is pentamethylcyclopentadienyl, has been utilized for the C-H arylation of 2-pyridones bearing an N-2-pyridyl directing group with arylsilanes. researchgate.netresearchgate.net This method tolerates a variety of functional groups, including halides and trifluoromethyl groups, and can be performed under relatively mild conditions. researchgate.net

The reaction typically employs an iridium catalyst precursor like [Cp*IrCl₂]₂ in the presence of silver and copper salts. researchgate.net This approach has been shown to be effective for the synthesis of 6-phenylpyridin-2(1H)-ones. researchgate.netresearchgate.net Mechanistic investigations are ongoing to fully elucidate the catalytic cycle. researchgate.net

| 2-Pyridone Substrate | Arylating Agent | Catalyst System | Product | Reference |

| N-(2-pyridyl)-2-pyridone | Arylsilane | [Cp*IrCl₂]₂ / AgNTf₂ / Cu(OAc)₂ / AgF | 6-aryl-2-pyridone | researchgate.netresearchgate.net |

Copper-Mediated C6-Selective Dehydrogenative Heteroarylation

Copper-mediated C-H functionalization offers a cost-effective and sustainable alternative to noble-metal catalysis. researchgate.netnih.gov A notable application is the C6-selective dehydrogenative heteroarylation of N-(2-pyridyl)-2-pyridones with 1,3-azoles. rsc.orgnih.gov This reaction proceeds through a twofold C-H cleavage, directed by the pyridyl group on the nitrogen atom, to exclusively form C6-heteroarylated 2-pyridones. rsc.orgresearchgate.netnih.gov

A key advantage of this method is the potential for catalytic turnover of the copper salt using molecular oxygen from the air as the terminal oxidant. researchgate.netnih.gov The directing group is crucial for both reactivity and selectivity and can be readily removed after the coupling reaction to yield the free N-H 2-pyridone derivative. rsc.orgresearchgate.netnih.gov The proposed mechanism involves initial cupration of the more acidic C-H bond of the 1,3-azole, followed by a second cupration at the C6 position of the pyridone, assisted by the directing group. rsc.org

| 2-Pyridone Substrate | Coupling Partner | Copper Source | Oxidant | Product | Reference |

| N-(2-pyridyl)-2-pyridone | 1,3-Azole | Cu(OAc)₂ | (not specified) | C6-heteroarylated 2-pyridone | rsc.orgresearchgate.netnih.gov |

| N-(2-pyridyl)-2-pyridone | 1,3-Azole | Cu salt | Molecular oxygen | C6-heteroarylated 2-pyridone | researchgate.netnih.gov |

Palladium-Catalyzed Oxidative Dicarbonation Reactions

Palladium catalysis has been employed for the synthesis of highly conjugated and functionalized 2-pyridones through oxidative dicarbonation reactions. acs.orgnih.govacs.org This method involves the reaction of N-(furan-2-ylmethyl) alkyne amides with alkenes, such as acrylates or styrenes, as coupling partners. acs.orgnih.govacs.org The reaction proceeds under mild conditions in the presence of a palladium catalyst, such as Pd(OAc)₂, and a copper co-catalyst like CuBr₂. acs.org

This transformation is characterized by the formation of two new carbon-carbon bonds in a single step. acs.org The proposed mechanism involves a sequential intramolecular nucleopalladation of the furan-yne to generate a (2-pyridone-3-yl)palladium intermediate, which then undergoes an intermolecular Heck reaction with the alkene. acs.org This process results in the dicarbonation of the alkyne. acs.org The resulting 2-pyridone products have shown potential as shortwave radiation filters due to their UV-vis absorption properties. acs.orgnih.govacs.org

| Alkyne Amide Substrate | Alkene Coupling Partner | Catalyst System | Solvent | Product | Reference |

| N-(furan-2-ylmethyl) alkyne amide | Acrylate or Styrene | Pd(OAc)₂ / CuBr₂ | DCE | Highly conjugated functionalized 2-pyridone | acs.orgnih.govacs.org |

Manganese-Catalyzed Deuteration with 2-Pyridone Ligand

Manganese catalysis offers a sustainable approach for selective deuteration, a process valuable in pharmaceutical and materials science. chemistryviews.org A highly efficient and regioselective method for the ortho-deuteration of aromatic amides has been developed using Mn(CO)₅Br as the catalyst, D₂O as the deuterium (B1214612) source, and, crucially, 2-pyridone as a ligand. rsc.orgrsc.org

In this system, 2-pyridone is proposed to act as an endogenous base, facilitating a concerted metalation-deprotonation (CMD) pathway. rsc.orgrsc.org This mechanism enables reversible C-H activation and subsequent hydrogen-deuterium exchange. rsc.orgrsc.org This methodology exhibits a broad substrate scope and high functional group tolerance, allowing for the late-stage deuteration of complex molecules with high yields and significant deuterium incorporation. rsc.orgrsc.org This highlights the critical role of the 2-pyridone ligand in enabling this manganese-catalyzed transformation. rsc.orgrsc.org

| Substrate | Catalyst | Ligand/Base | Deuterium Source | Product | Reference |

| Aromatic Amide | Mn(CO)₅Br | 2-Pyridone | D₂O | ortho-Deuterated Aromatic Amide | rsc.orgrsc.org |

| Aromatic Amidine | Mn(CO)₅Br | NaOAc | D₂O | ortho-Deuterated Aromatic Amidine | chemistryviews.org |

Organocatalyzed Synthesis of this compound Derivatives

Organocatalysis has emerged as a powerful tool for the synthesis of complex molecules, offering a green and efficient alternative to metal-based catalysts. In the context of this compound derivatives, L-proline has been successfully employed as an organocatalyst. eurekaselect.comresearchgate.net A one-pot, four-component condensation of ethyl cyanoacetate, acetophenone, aromatic aldehydes, and ammonium acetate under reflux conditions in ethanol (B145695) provides a straightforward route to 3-cyano-4-aryl-6-phenyl-2-pyridones. researchgate.net This method is valued for its operational simplicity and the use of readily available starting materials. researchgate.net

The reaction proceeds through a cascade of reactions, likely involving Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization steps to furnish the final pyridone ring. The use of L-proline, a naturally occurring amino acid, underscores the environmentally benign nature of this approach.

Microwave-Assisted Synthesis of this compound Derivatives

Microwave-assisted organic synthesis has gained significant traction for its ability to dramatically reduce reaction times, improve yields, and often lead to cleaner reactions. hilarispublisher.com This technology has been effectively applied to the synthesis of this compound derivatives. gsa.ac.ukresearchgate.net

One notable example involves the reaction of ethyl 2-cyano-3-(substituted phenyl)acrylates with acetophenone and ammonium acetate. researchgate.net Both conventional heating and microwave irradiation have been explored for this transformation, with microwave synthesis, particularly under solvent-free conditions, demonstrating improved yields for certain derivatives. researchgate.net For instance, the synthesis of 3-cyano-4,6-diphenyl-2-pyridone was optimized under solvent-free microwave conditions, highlighting the efficiency of this method. researchgate.net

Another microwave-assisted approach utilizes the condensation of an unsaturated ketone with cyanoacetamide. hilarispublisher.com This method is highlighted as a green strategy that reduces reaction time and produces high yields. hilarispublisher.com It was also observed that aromatic aldehydes bearing electron-donating groups tended to give higher yields compared to those with electron-withdrawing groups. hilarispublisher.com

Table 1: Comparison of Conventional and Microwave Synthesis of 4-(substituted phenyl)-6-phenyl-3-cyano-2-pyridones researchgate.net

| Substituent | Conventional Synthesis Yield (%) | Microwave Synthesis (Modified Domestic Oven) Yield (%) | Microwave Synthesis (Biotage) Yield (%) |

| H | 35 | 34 | 30 |

| 4-CH₃ | 40 | 32 | 14 |

| 4-OCH₃ | 30 | 34 | 9 |

| 4-Cl | 32 | 33 | 32 |

| 4-NO₂ | No product | 23 | 20 |

| 4-Br | 14 | 20 | 29 |

| 3-NO₂ | 35 | 40 | 24 |

| 3-Cl | 26 | 29 | 15 |

| 2-NO₂ | 12 | 16 | 12 |

Solvent-Free and Environmentally Benign Synthetic Approaches

The development of solvent-free and environmentally friendly synthetic methods is a key goal in modern chemistry to minimize waste and environmental impact. Several such approaches have been reported for the synthesis of this compound derivatives.

One method describes a three-component cyclocondensation of aromatic aldehydes, aromatic ketones, and 2-cyanoacetamide (B1669375) under solvent-free conditions to produce 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles. researchgate.net This protocol is noted for its mild reaction conditions and operational simplicity. researchgate.net

Another green approach involves the use of basic Al2O3 as a catalyst in a solvent-free, one-pot, three-component reaction of an enaminone, ethyl cyanoacetate, and a primary amine at 150°C. jmaterenvironsci.com This method provides excellent yields of the corresponding 2-pyridones and is lauded for its short reaction times and environmentally friendly nature. jmaterenvironsci.com

Furthermore, multicomponent reactions under catalyst- and solvent-free thermal conditions have been developed for the synthesis of diverse 2-pyridone derivatives. researchgate.net These reactions proceed through a domino sequence of Knoevenagel condensation, Michael addition, ring-opening, and ring-closure reactions. researchgate.net Infrared irradiation has also been explored as an energy source to promote the synthesis of 4-aryl-3-cyano-5-ethoxycarbonyl-6-methyl-2-pyridones in good yields, further contributing to the portfolio of environmentally benign methods. scielo.org.mx

Functionalization and Derivatization of the this compound Core

The strategic functionalization of the pre-formed this compound core is crucial for creating a diverse library of analogs for various applications. Site-selective C-H functionalization has become a particularly powerful strategy, allowing for the direct introduction of new substituents without the need for pre-functionalized starting materials. hilarispublisher.comnih.gov

Site-Selective C-H Functionalization

The 2-pyridone ring possesses several C-H bonds that can be selectively activated and functionalized. The C3, C5, and C6 positions are the primary targets for such transformations, with the choice of catalyst and directing group playing a pivotal role in determining the regioselectivity. nih.gov

The C3 position of the 2-pyridone ring is electron-rich and thus susceptible to electrophilic attack and radical substitution. rsc.org Various methods have been developed for the C3-selective alkylation and arylation of 2-pyridones.

Radical-based approaches have proven effective. For example, nickel-catalyzed direct alkylation with α-bromo carbonyl compounds shows perfect C3-selectivity, irrespective of the electronic and steric nature of substituents on the pyridone ring. rsc.org Similarly, manganese(III)-mediated radical alkylation with malonate esters and arylation with arylboronic acids also proceed with exclusive C3-selectivity. nih.govrsc.org

Visible-light-promoted photoredox catalysis offers a mild and efficient method for C3-functionalization. clockss.org Using an iridium photoredox catalyst, the direct alkylation of 2-pyridones with ethyl 2-bromo-2,2-difluoroacetate and arylation with diaryliodonium triflates occur exclusively at the C3 position under ambient temperature and blue LED irradiation. clockss.org

Table 2: Examples of C3-Selective C-H Functionalization of 2-Pyridones

| Reaction Type | Reagents | Catalyst/Conditions | Selectivity | Reference |

| Alkylation | α-Bromo carbonyl compounds | Nickel catalyst | C3 | rsc.org |

| Alkylation | Diethyl malonates | Mn(OAc)₃ | C3 | nih.govrsc.org |

| Arylation | Arylboronic acids | Mn(OAc)₃ | C3 | nih.govrsc.org |

| Difluoroalkylation | Ethyl 2-bromo-2,2-difluoroacetate | Ir(ppy)₃, visible light | C3 | clockss.org |

| Arylation | Diaryliodonium triflates | Ir(ppy)₃, visible light | C3 | clockss.org |

The C6 position of the 2-pyridone ring is electron-deficient, necessitating different strategies for its functionalization compared to the C3 and C5 positions. nih.gov The use of a directing group, typically attached to the nitrogen atom of the pyridone, has been instrumental in achieving C6-selectivity. nih.gov The 2-pyridyl group is a commonly employed directing group that can be readily attached and subsequently removed. nih.gov

Alkylation: Rhodium-catalyzed C6-selective alkylation has been achieved using alkyl carboxylic acids or anhydrides as the alkylating agents. nsf.govacs.org This decarbonylative approach allows for the efficient synthesis of various C6-alkylated 2-pyridones with good functional group tolerance. nsf.govacs.org Nickel-catalyzed C6-alkylation with dienes and activated alkenes has also been reported. nih.gov More recently, ruthenium(II)-catalyzed C6-selective acylmethylation using sulfoxonium ylides as carbene precursors has been developed, providing a direct route to C6-acylmethylated 2-pyridone derivatives. rsc.orgscispace.com

Arylation: Copper-mediated C6-selective dehydrogenative heteroarylation with 1,3-azoles was an early success in this area, utilizing a pyridine directing group and molecular oxygen as a catalytic oxidant. nih.gov Rhodium(III)-catalyzed C6-selective dehydrogenative cross-coupling with thiophenes has also been developed to synthesize 6-thiophenyl pyridin-2(1H)-one derivatives. researchgate.net

Heteroatom-Functionalization: Beyond C-C bond formation, C6-selective heteroatom functionalization is also possible. Copper(II)-catalyzed thiolation with disulfides provides a route to C6-thiolated pyridones in good to high yields. nih.gov Additionally, rhodium-catalyzed C6-borylation using bis(pinacolato)diboron has been developed, with the resulting borylated pyridones serving as versatile intermediates for further transformations like Suzuki-Miyaura cross-coupling. nih.gov

Table 3: Examples of C6-Selective C-H Functionalization of 2-Pyridones

| Reaction Type | Reagents | Catalyst/Conditions | Directing Group | Selectivity | Reference |

| Alkylation | Alkyl carboxylic acids/anhydrides | Rh(I) catalyst | 2-pyridyl | C6 | nsf.govacs.org |

| Acylmethylation | Sulfoxonium ylides | Ru(II) catalyst | 2-pyridyl | C6 | rsc.orgscispace.com |

| Heteroarylation | 1,3-Azoles | Cu(II) catalyst, O₂ | 2-pyridyl | C6 | nih.gov |

| Thienylation | Thiophenes | Rh(III) catalyst | 2-pyridyl | C6 | researchgate.net |

| Thiolation | Disulfides | Cu(II) catalyst | 2-pyridyl | C6 | nih.gov |

| Borylation | Bis(pinacolato)diboron | Rh(I) catalyst | 2-pyridyl | C6 | nih.gov |

| Alkenylation | Alkenyl carboxylic acids | Rh(I) catalyst | 2-pyridyl | C6 | nih.gov |

C3-Selective Alkylation and Arylation

N-Functionalization and O-Functionalization of 2-Pyridones

2-Pyridones, including this compound, are ambident nucleophiles, meaning they can undergo reactions at two different sites: the nitrogen atom (N-functionalization) and the oxygen atom (O-functionalization). The selectivity of these reactions is a key area of research, as it allows for the synthesis of a wide array of derivatives with diverse applications.

N-alkylation and N-arylation are fundamental transformations for modifying the 2-pyridone core. These reactions introduce alkyl or aryl groups onto the nitrogen atom, significantly influencing the molecule's properties.

N-Alkylation: The direct N-alkylation of 2-pyridones can be challenging due to the competing O-alkylation. However, several methods have been developed to achieve high regioselectivity for N-alkylation. One approach involves using a combination of sodium hydride (NaH) and lithium bromide (LiBr) in a mixture of dimethylformamide (DMF) and dimethoxyethane (DME), which yields good amounts of N-functionalized products with minimal O-alkylated byproducts. researchgate.net Another strategy employs a copper-catalyzed coupling reaction with tosylhydrazones, which is particularly effective for introducing bulky secondary alkyl groups with high regioselectivity. acs.org Microwave-assisted one-pot synthesis has also been explored to produce N-alkylated 2-pyridones efficiently. sciforum.net Furthermore, research has shown that using P(NMe2)3 as a mediator allows for the direct N-alkylation of 2-pyridones with α-keto esters under mild conditions. organic-chemistry.org A mild and regioselective N-alkylation has also been achieved in water using a micellar system to enhance solubility and reaction rates. researchgate.net

N-Arylation: N-arylation introduces an aromatic ring to the nitrogen atom of the 2-pyridone. Copper-catalyzed methods have proven effective for this transformation. A mild approach using diaryliodonium salts at room temperature provides N-aryl-2-pyridones in very good yields. organic-chemistry.org Another copper(I) iodide-catalyzed coupling of tetrabutylammonium pyridin-2-olates with aryl iodides also demonstrates high chemoselectivity for N-arylation over O-arylation. organic-chemistry.org Additionally, metal-free conditions using diaryliodonium salts can achieve selective N-arylation in the presence of N,N-diethylaniline in fluorobenzene. researchgate.net

Table 1: Selected Methods for N-Alkylation and N-Arylation of 2-Pyridones

| Reaction Type | Reagents and Conditions | Key Features |

|---|---|---|

| N-Alkylation | NaH/LiBr in DMF/DME | Good yields, minimal O-alkylation. researchgate.net |

| N-Alkylation | Copper-catalyzed coupling with tosylhydrazones | High regioselectivity, suitable for bulky alkyl groups. acs.org |

| N-Alkylation | P(NMe2)3, α-keto esters | Mild conditions, high selectivity. organic-chemistry.org |

| N-Alkylation | Micellar system in water | Mild, regioselective, good yields. researchgate.net |

| N-Arylation | Cu-catalyzed, diaryliodonium salts, room temp | Very good yields. organic-chemistry.org |

| N-Arylation | CuI-catalyzed, tetrabutylammonium pyridin-2-olates, aryl iodides | High chemoselectivity. organic-chemistry.org |

| N-Arylation | Metal-free, diaryliodonium salts, N,N-diethylaniline | Selective N-arylation. researchgate.net |

O-functionalization leads to the formation of 2-alkoxypyridines and 2-aryloxypyridines, which are also valuable synthetic intermediates.

O-Alkylation: Selective O-alkylation can be achieved under specific conditions that favor reaction at the oxygen atom. A notable method is the TfOH-catalyzed carbenoid insertion, which offers excellent regioselectivity (>99:1) for O-alkylation under mild, metal-free conditions. rsc.org Visible-light-promoted O-H insertion reactions between 2-pyridones and α-aryldiazoacetates also proceed with perfect selectivity for O-alkylation. rsc.org

O-Arylation: The synthesis of 2-aryloxypyridine derivatives can be accomplished through the selective O-arylation of 2-pyridones. A transition-metal-free strategy using diaryliodonium salts is effective and compatible with various functional groups. researchgate.net Steric hindrance at the C6-position of the 2-pyridone, such as in this compound, favors the formation of O-arylated products. researchgate.net Base-dependent chemoselectivity is also observed, with quinoline (B57606) in chlorobenzene (B131634) promoting O-arylation. researchgate.net

Table 2: Selected Methods for O-Alkylation and O-Arylation of 2-Pyridones

| Reaction Type | Reagents and Conditions | Key Features |

|---|---|---|

| O-Alkylation | TfOH-catalyzed carbenoid insertion | Excellent regioselectivity (>99:1), metal-free. rsc.org |

| O-Alkylation | Visible-light-promoted, α-aryldiazoacetates | Perfect selectivity, catalyst-free. rsc.org |

| O-Arylation | Transition-metal-free, diaryliodonium salts | Compatible with various functional groups. researchgate.net |

| O-Arylation | Base-dependent, quinoline in chlorobenzene | High yields and selectivities. researchgate.net |

N-Alkylation and N-Arylation

Conversion of Cyano Group on this compound Derivatives

The cyano group on this compound derivatives is a versatile functional group that can be converted into various other functionalities, expanding the synthetic utility of these compounds. For instance, 3-cyano-2-pyridone derivatives can undergo a [3+2] cycloaddition reaction with sodium azide (B81097) to form 5-(2-pyridone)-1H-tetrazoles. mdpi.com This transformation is a key step in creating hybrid molecules with potential biological activities. The reactivity of the cyano group allows for its incorporation into more complex heterocyclic systems.

One specific example is the synthesis of 4-aryl-6-phenyl-3-cyano-2-pyridones, which can be achieved through a one-pot, four-component reaction of ethyl cyanoacetate, acetophenone, an aromatic aldehyde, and ammonium acetate, often catalyzed by L-proline. researchgate.net The resulting cyano-substituted pyridones are valuable precursors for further chemical modifications.

Synthesis of Dimeric and Hybrid 2-Pyridone Structures

The 2-pyridone scaffold is a valuable building block for the construction of more complex molecular architectures, including dimeric and hybrid structures.

Dimeric Structures: Hydrogen bonding interactions between 2-pyridone molecules can lead to the formation of symmetric dimers. innovareacademics.in The synthesis of dimeric compounds can also be achieved through the self-condensation of molecules equipped with specific reactive units. For example, molecules terminating in a dimethoxy-propionic amide (DMPA) unit can be dimerized on a solid-phase resin to form a 2-pyridone ring, linking the two monomeric units. acs.orgnih.gov

Hybrid Structures: Hybrid molecules incorporating the 2-pyridone moiety can be synthesized by reacting functionalized 2-pyridones with other chemical entities. For instance, 3-cyano-pyridin-2(1H)-one derivatives can be reacted with 1,2,4-1H-triazole using a linker to create hybrid structures. mdpi.com These hybrid compounds often exhibit unique properties derived from the combination of different pharmacophores. The synthesis of hybrid structures can also be achieved by linking 2-pyridone derivatives to other heterocyclic systems or glycosides. mdpi.com

Iii. Spectroscopic Characterization and Structural Analysis of 6 Phenyl 2 Pyridone and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Modern analytical chemistry provides several powerful tools for the detailed structural analysis of organic compounds like 6-phenyl-2-pyridone. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are routinely employed to confirm the identity and purity of newly synthesized derivatives. nih.govrsc.org Each technique offers a unique window into the molecular architecture.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It is based on the interaction of atomic nuclei with an external magnetic field. Both proton (¹H) and carbon-13 (¹³C) NMR are fundamental to the characterization of this compound derivatives. nih.govrsc.org

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. Multiplicity (e.g., singlet, doublet, triplet, multiplet) reveals the number of neighboring protons, and coupling constants (J values) provide information about the dihedral angles between adjacent protons.

For this compound and its derivatives, the aromatic protons of the phenyl and pyridone rings typically appear in the downfield region (δ 7.0–8.5 ppm) due to the deshielding effects of the aromatic rings. For instance, in a series of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridones, the proton at the 5-position of the pyridone ring and the protons of the 6-phenyl group are observed in specific regions. researchgate.net In the case of 1-benzyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile, the protons of the phenyl groups appear as a multiplet between δ 7.58-7.38 ppm. jmaterenvironsci.com The N-H proton of the pyridone ring, when present, is often observed as a broad singlet at a downfield chemical shift and can be exchanged with deuterium (B1214612) oxide (D₂O). nih.gov

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|---|

| 3-Nitro-6-phenyl-5-(2-pyridyl)-2-pyridone | acetone-d₆ | Ph-H | 7.40 | s-like | - | clockss.org |

| 4-H | 8.77 | s | - | clockss.org | ||

| 1-NH | 11.68 | br s | - | clockss.org | ||

| 1-benzyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile | CDCl₃ | Phenyl-H | 7.58-7.38 | m | - | jmaterenvironsci.com |

| Pyridone-H | 7.26 | d | 7.2 | jmaterenvironsci.com | ||

| CH₂ | 5.19 | s | - | jmaterenvironsci.com | ||

| N-Phenyl-2-pyridone derived endoperoxide (P4) | CDCl₃ | Phenyl-H | 7.47 | t | 7.3 | chemrxiv.org |

| Phenyl-H | 7.41-7.35 | m | - | chemrxiv.org |

Note: This table presents a selection of data and is not exhaustive.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range (0–220 ppm) than in ¹H NMR, which often allows for the resolution of every carbon signal.

In this compound derivatives, the carbonyl carbon (C=O) of the pyridone ring is characteristically found at a very downfield chemical shift, often in the range of δ 160–190 ppm. rsc.org For example, the carbonyl carbon in a bicyclic 2-pyridone derivative was observed at δ 166.1 ppm. rsc.org The carbons of the phenyl and pyridone rings typically resonate in the δ 100–160 ppm region. For instance, in 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)pyridones, the chemical shifts of the pyridone carbon atoms are influenced by the substituents on the phenyl ring. researchgate.netbg.ac.rs

Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|---|

| Bicyclic 2-pyridone derivative (S-DHIP-CO₂Me) | DMSO-d₆ | C=O | 166.1 | rsc.org |

| Aromatic C | 159.9, 154.4, 143.8, 142.0, 139.8, 129.5, 129.3, 128.8, 128.5, 126.2, 126.1 | rsc.org | ||

| Pyridone C | 105.7 | rsc.org | ||

| 1-benzyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile | CDCl₃ | C=O | 160.55 | jmaterenvironsci.com |

| Aromatic/Pyridone C | 159.66, 140.44, 135.43, 134.96-128.71 | jmaterenvironsci.com | ||

| N-Phenyl-2-pyridone derived endoperoxide (P4) | CDCl₃ | C=O | 162.3 | chemrxiv.org |

Note: This table presents a selection of data and is not exhaustive.

IR spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds.

For this compound and its derivatives, a key absorption band is that of the carbonyl (C=O) stretching vibration, which typically appears in the region of 1640–1680 cm⁻¹. clockss.orgsemanticscholar.org For example, in 3-nitro-6-phenyl-5-(2-pyridyl)-2-pyridone, the C=O stretch is observed at 1680 cm⁻¹. clockss.org Another important functional group is the nitrile (C≡N) group, present in many derivatives, which gives a sharp absorption band around 2220–2230 cm⁻¹. nih.govscielo.org.mx The N-H stretching vibration of the pyridone ring, when present, is observed as a broad band in the region of 3100–3500 cm⁻¹. nih.gov

Table 3: Key IR Absorption Frequencies for this compound Derivatives

| Compound | Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| 3-Nitro-6-phenyl-5-(2-pyridyl)-2-pyridone | C=O stretch | 1680 | clockss.org |

| 5-Arylazo-6-hydroxy-4-phenyl-3-cyano-2-pyridones | C=O stretch | ~1630-1684 | nih.gov |

| N-H stretch (pyridone) | 3110–3217 | nih.gov | |

| 4-Aryl-3-cyano-5-ethoxycarbonyl-6-methyl-2-pyridone | C≡N stretch | 2229-2230 | scielo.org.mx |

| C=O stretch (ester) | 1720-1728 | scielo.org.mx |

Note: This table presents a selection of data and is not exhaustive.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λ_max) is related to the extent of conjugation in the molecule.

The UV-Vis spectra of this compound and its derivatives typically show absorption bands corresponding to π → π* and n → π* transitions. researchgate.net For instance, a series of 5-arylazo-6-hydroxy-4-phenyl-3-cyano-2-pyridones exhibited a weak band around 260–370 nm and a strong band at 375–550 nm, which were assigned to different tautomeric forms. nih.gov The electronic absorption spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridones have been studied to evaluate their tautomeric equilibria. researchgate.netresearchgate.net The low-energy absorption bands for derivatives of 1-(4-bromophenyl)pyridin-2(1H)-one were observed in the region of 287–340 nm. diva-portal.org

Table 4: UV-Vis Absorption Maxima (λ_max) for this compound Derivatives

| Compound/Derivative Series | Solvent | λ_max (nm) | Transition/Assignment | Reference |

|---|---|---|---|---|

| 5-Arylazo-6-hydroxy-4-phenyl-3-cyano-2-pyridones | Various | 260-370 | Azo tautomer (weak) | nih.gov |

| 375-550 | Hydrazone tautomer (strong) | nih.gov | ||

| 1-(4-bromophenyl)pyridin-2(1H)-one (BrPh2PY) | THF | 312, 322 | Low-energy absorption | diva-portal.org |

Note: This table presents a selection of data and is not exhaustive.

HRMS is a powerful technique used to determine the elemental composition of a molecule with high accuracy. It measures the mass-to-charge ratio (m/z) of ions to four or more decimal places, which allows for the calculation of a unique molecular formula.

For derivatives of this compound, HRMS is crucial for confirming their identity by matching the experimentally determined exact mass with the calculated theoretical mass. For example, a bicyclic 2-pyridone derivative with the formula C₂₁H₁₈N₂O₃ showed a calculated [M+H]⁺ ion at m/z 347.1390, while the found value was 347.1385. rsc.org Similarly, for another derivative, 3-nitro-6-phenyl-5-(2-thiazolinyl)-2-pyridone (C₁₄H₁₁N₃O₃S), the calculated mass was 301.0521 and the found mass was 301.0501. clockss.org These small differences between the calculated and found masses provide strong evidence for the proposed molecular formula.

Table 5: Representative HRMS Data for this compound Derivatives

| Compound | Molecular Formula | Ionization Mode | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| Bicyclic 2-pyridone derivative | C₂₁H₁₈N₂O₃ | ESI | 347.1390 [M+H]⁺ | 347.1385 | rsc.org |

| Bicyclic 2-pyridone derivative | C₂₂H₂₀N₂O₃ | ESI | 361.1540 [M+H]⁺ | 361.1547 | rsc.org |

| 3-Nitro-6-phenyl-5-(2-pyridyl)-2-pyridone | C₁₆H₁₂N₃O₃ | FAB | 294.0878 [M+H]⁺ | 294.0880 | clockss.org |

Note: This table presents a selection of data and is not exhaustive.

Proton NMR (¹H NMR) Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

Crystallographic Studies and Intermolecular Interactions

Crystallographic studies are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state, offering unparalleled insights into the supramolecular architecture of this compound and its analogs.

Single-crystal X-ray diffraction (XRD) has been instrumental in unambiguously confirming the molecular structures of various this compound derivatives. For instance, the structure of 6-phenyl-4-(p-tolyl)pyridin-2(1H)-one was characterized by XRD, revealing a monoclinic crystal system with the space group P2₁/n. osti.gov Similarly, the crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile was determined, showing that the δ-lactam moiety is nearly planar. iucr.orgnih.gov In this derivative, the phenyl group and the lactam moiety have a dihedral angle of 50.4(4)°, while the naphthyl group is rotated by 35.6(5)° relative to the central lactam ring. iucr.org

The analysis of a pyridone-based phthalimide (B116566) fleximer, ethyl 5-cyano-6-(3-(1,3-dioxoisoindolin-2-yl)propoxy)-4-(3-methoxyphenyl)-2-methylnicotinate, showed that it crystallizes in a triclinic system with two independent molecules in the asymmetric unit. acs.orgacs.org This highlights the conformational flexibility of such molecules. The dihedral angles between the phthalimide and pyridone rings in the two independent molecules are 75.49° and 74.70°, respectively. acs.org

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 6-Phenyl-4-(p-tolyl)pyridin-2(1H)-one | Monoclinic | P2₁/n | Planar ring systems. | osti.gov |

| 4-(Naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile | Not specified | Not specified | Nearly planar δ-lactam moiety; Dihedral angle (phenyl-lactam) = 50.4(4)°; Dihedral angle (naphthyl-lactam) = 35.6(5)°. | iucr.orgnih.gov |

| Ethyl 5-cyano-6-(3-(1,3-dioxoisoindolin-2-yl)propoxy)-4-(3-methoxyphenyl)-2-methylnicotinate | Triclinic | P1̅ | Two independent molecules (A and B); Dihedral angles (phthalimide-pyridone) = 75.49° (A) and 74.70° (B). | acs.orgacs.org |

Hydrogen bonding plays a pivotal role in dictating the crystal packing and supramolecular assembly of this compound and its derivatives. The classic N-H···O hydrogen bond between the pyridone moieties is a recurring and dominant motif, leading to the formation of centrosymmetric dimers. iucr.orgnih.gov This dimerization is a well-known characteristic of 2-pyridone systems. wikipedia.orgchemeurope.com

In the crystal structure of 6-phenyl-4-(p-tolyl)pyridin-2(1H)-one, both strong N-H···O and weaker C-H···O hydrogen interactions are significant in stabilizing the crystal structure. osti.gov Similarly, for 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile, inversion-related dimers are formed through N-H···O hydrogen bonds, and these dimers further interact via π–π stacking. iucr.orgnih.gov The supramolecular framework of a pyridone-based phthalimide fleximer is stabilized by nonclassical C–H···O and C–H···N hydrogen bonds, as well as C–H···π interactions. acs.orgacs.org The study of a cocrystal of salicylic (B10762653) acid with 2-pyridone revealed a discrete supramolecular assembly where a dimer of 2-pyridone molecules is hydrogen-bonded to two salicylic acid molecules. researchgate.netsrce.hr

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. For 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one, a related pyridone derivative, Hirshfeld analysis revealed that H···H (56.6%), H···C/C···H (22.6%), and O···H/H···O (10.0%) interactions are the most significant contributors to the crystal packing. nih.gov In another study on a pyridone-based phthalimide fleximer, Hirshfeld surface analysis was employed to quantify the various intermolecular interactions that lead to its supramolecular self-assembly. acs.orgacs.org This analysis is crucial for understanding the forces that govern molecular recognition and the formation of complex supramolecular architectures. acs.orgresearchgate.netacs.org

Hydrogen Bonding Networks and Supramolecular Assemblies

Tautomeric Equilibrium and Conformational Studies

The tautomerism and conformational flexibility of this compound and its derivatives are fundamental aspects of their chemical behavior, influencing their reactivity, physical properties, and biological activity.

2-Pyridone exists in a tautomeric equilibrium with its lactim form, 2-hydroxypyridine (B17775). wikipedia.orgchemeurope.com The lactam form is characterized by a carbonyl group (C=O) and an N-H bond, while the lactim form contains a hydroxyl group (O-H) and a C=N bond within the aromatic ring. chemeurope.com In the solid state, the 2-pyridone (lactam) form is predominant, a fact confirmed by X-ray crystallography and IR spectroscopy. wikipedia.orgchemeurope.comstackexchange.com The crystal structure shows the hydrogen atom is closer to the nitrogen than the oxygen, and IR spectra show the presence of a C=O stretching frequency and the absence of O-H stretching frequencies. wikipedia.orgstackexchange.com

The energy difference between the two tautomers is small and depends on the environment. wikipedia.orgstackexchange.com Theoretical calculations have been extensively used to study this equilibrium, with the gas-phase energy difference being only a few kJ/mol in favor of the 2-hydroxypyridine form. mdpi.com

The position of the lactam-lactim equilibrium is highly sensitive to both the nature of substituents on the pyridone ring and the polarity of the solvent.

Solvent Effects: In general, non-polar solvents favor the 2-hydroxypyridine (lactim) tautomer, whereas polar solvents, such as water and alcohols, shift the equilibrium towards the 2-pyridone (lactam) form. wikipedia.orgstackexchange.com This is because the more polar lactam form is better stabilized by polar solvent molecules through hydrogen bonding. echemi.comwuxibiology.com The calculated dipole moment of 2-pyridone is significantly higher than that of 2-hydroxypyridine, which explains its greater stability in polar solvents. wuxibiology.com Water, in particular, strongly favors the 2-pyridone tautomer by forming hydrogen bonds and reducing the energy barrier for tautomerization. wuxibiology.com

| Solvent | Dielectric Constant | Keq | Reference |

|---|---|---|---|

| Gas Phase | 1 | 0.4 | stackexchange.com |

| Cyclohexane | 2.0 | 1.7 | wuxibiology.com |

| Chloroform (B151607) | 4.8 | 6.0 | wuxibiology.com |

| Water | 78.4 | 900 | mdpi.com |

Substituent Effects: Substituents on the pyridone ring can significantly influence the tautomeric equilibrium. rsc.orgoup.com Electron-withdrawing groups and electron-donating groups can stabilize one tautomer over the other through inductive and resonance effects. rsc.orgrsc.org For instance, a substituent at the 6-position has been shown to have the greatest stabilizing effect. oup.com A chloro substituent at the 6-position of 2-pyridone shifts the equilibrium towards the lactim form. nih.govacs.org In an aqueous solution of 6-chloro-2-pyridone, the equilibrium constant ([lactam]/[lactim]) was determined to be 2.1 at room temperature, with the population of the lactim tautomer increasing with temperature. nih.govacs.org Computational studies have shown that substituents like Cl, F, NH₂, and NO₂ can modulate the tautomeric equilibrium through a combination of inductive effects, resonance effects, and hydrogen bonding. rsc.orgresearchgate.net The inductive effect of the substituent is a key factor, as it affects the acidity of the N-H and O-H bonds. rsc.org

Conformational Analysis via X-ray Diffraction and DFT

The three-dimensional arrangement of the phenyl and pyridone rings in this compound and its derivatives is a critical determinant of their chemical and biological properties. The rotational freedom around the C-C single bond connecting the two rings allows for various conformations, which can be investigated through a combination of single-crystal X-ray diffraction and computational methods like Density Functional Theory (DFT).

Detailed research findings from these analyses provide insights into the molecule's preferred spatial orientation. X-ray crystallography offers a precise snapshot of the molecular conformation in the solid state, while DFT calculations provide information on the relative energies of different conformers in the gas phase or in solution, complementing the experimental data.

A key parameter in the conformational analysis of this compound derivatives is the dihedral angle between the plane of the pyridone ring and the plane of the phenyl substituent. Studies on related structures, such as 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile, reveal that the phenyl group is significantly twisted relative to the pyridone ring. In one such derivative, the dihedral angle between the phenyl group and the lactam moiety was found to be 50.4 (4)°. iucr.org This non-planar arrangement is a common feature in biaryl systems and is attributed to the steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the pyridone ring.

In another study focusing on 4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile, X-ray crystallographic analysis provided detailed information about bond lengths and angles, which are crucial for a complete structural description. acs.orgresearchgate.net These experimental findings can be compared with theoretical data from DFT calculations to validate the computational models.

DFT studies are also employed to understand the influence of substituents on the conformation and to analyze intermolecular interactions that stabilize the crystal packing. For instance, in a series of 3-cyano-2(1H)-pyridones, DFT calculations were used to understand their electronic structures and potential binding affinities. rsc.org The combination of X-ray diffraction and DFT reveals that the crystal packing of these molecules is often stabilized by a network of intermolecular interactions, including N-H···O and C-H···O hydrogen bonds, as well as π–π stacking interactions. iucr.orgrsc.org

The following tables present representative crystallographic and computational data for derivatives of this compound, illustrating the typical structural parameters determined in such analyses.

Table 1: Selected Bond Lengths from a this compound Derivative acs.orgresearchgate.net

| Bond | Length (Å) |

| C-C (inter-ring) | 1.48 |

| C=O | 1.24 |

| N-C (amide) | 1.38 |

| C=C (pyridone) | 1.37 - 1.44 |

| C-N (amide) | 1.39 |

Table 2: Dihedral Angle from a this compound Derivative iucr.org

| Torsion Angle | Angle (°) |

| Phenyl ring plane vs. Pyridone ring plane | 50.4(4) |

Iv. Computational Chemistry and Theoretical Studies on 6 Phenyl 2 Pyridone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal computational method for investigating the properties of 6-phenyl-2-pyridone and its derivatives. researchgate.netresearchgate.netbg.ac.rs These calculations provide detailed insights into the molecule's electronic characteristics, conformational preferences, and the energetic landscapes of its chemical transformations.

Electronic Structure Analysis

DFT calculations have been employed to analyze the electronic structure of this compound and related compounds. Studies on substituted 3-cyano-4-phenyl-6-phenyl-2(1H)-pyridones using the B3LYP method have shown that the distribution of electron density is significantly influenced by substituents. researchgate.net Analysis of the frontier molecular orbitals (HOMO and LUMO) helps in understanding the chemical reactivity and kinetic stability of these molecules. icm.edu.pl For instance, the energy gap between the HOMO and LUMO is a key parameter in determining the molecule's reactivity. icm.edu.pl

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, provides further details on charge distribution and intramolecular interactions, such as intramolecular charge transfer. researchgate.net It has been found that substituents with different electronic properties can alter the extent of conjugation within the molecule. researchgate.net Wiberg bond indices, calculated from DFT results, have also been used to analyze how substituents affect the electronic properties of the pyridone ring system. eurjchem.com

Energy Calculations and Stability of Tautomers

The tautomeric equilibrium between the 2-pyridone and 2-hydroxypyridine (B17775) forms is a fundamental characteristic of this class of compounds. rsc.orgacs.orglongdom.org DFT calculations have been crucial in determining the relative stabilities of these tautomers. In the gas phase, the 2-hydroxypyridine form is often predicted to be more stable. longdom.org However, in solution, the equilibrium can shift towards the 2-pyridone form, a phenomenon that has been successfully modeled by combining ab initio energy calculations with calculations of solvation free energy. longdom.orgacs.org

For derivatives such as 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridones, quantum chemical calculations using DFT (B3LYP) have been performed to evaluate the tautomeric equilibria. researchgate.net These theoretical results, often correlated with experimental UV/Vis spectral data, provide a comprehensive understanding of how both solvent and structural modifications influence the position of the tautomeric equilibrium. researchgate.netresearchgate.net

Table 1: Theoretical Tautomer Stability Data

| Compound System | Method | Phase | More Stable Tautomer | Reference |

|---|---|---|---|---|

| 2-pyridone/2-hydroxypyridine | Ab initio / FEP | Gas Phase | 2-hydroxypyridine | longdom.org |

| 2-pyridone/2-hydroxypyridine | Ab initio / FEP | Aqueous Solution | 2-pyridone | longdom.org |

Reaction Mechanism Elucidation via DFT

DFT calculations have proven invaluable in elucidating the mechanisms of reactions involving 2-pyridone derivatives. For example, in the context of C-H functionalization reactions, DFT studies have been used to propose and evaluate potential reaction pathways. rsc.org While initial hypotheses for a Ni-catalyzed C6-alkenylation suggested an oxidative addition mechanism, recent DFT computations point towards a ligand-to-ligand hydrogen transfer pathway as being more favorable. rsc.org

Furthermore, DFT has been used to study the conformational aspects of substituted pyridones, which is critical for understanding reaction selectivity. bg.ac.rs The twist of the phenyl ring relative to the pyridone core, influenced by substituent effects, can be accurately predicted and correlated with the outcomes of chemical reactions. researchgate.netbg.ac.rs

Quantitative Structure-Activity Relationship (QSAR) and Linear Free Energy Relationship (LFER) Analysis

Quantitative Structure-Activity Relationship (QSAR) and Linear Free Energy Relationship (LFER) analyses are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties.

LFER studies have been extensively applied to substituted this compound derivatives. researchgate.netresearchgate.netbg.ac.rs For instance, the substituent-induced chemical shifts (SCS) in the ¹H and ¹³C NMR spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridones have been correlated with various electronic parameters (like σI and σR) using single and dual substituent parameter (SSP, DSP) methods. researchgate.netresearchgate.net These analyses help to quantify the transmission of polar and resonance effects from the substituent to different parts of the molecule. researchgate.netresearchgate.net Similarly, LFER has been used to analyze the influence of substituents on IR and UV spectral data. semanticscholar.org

QSAR studies have been conducted on various pyridone derivatives to guide the design of new bioactive molecules. innovareacademics.innih.govresearchgate.netccsenet.org For a series of pyridone derivatives acting as chemical hybridizing agents, QSAR analysis revealed that the Swain-Lupton field constant (Fp) had a direct relationship with bioactivity, while steric bulk at the 4-position of the phenyl ring was also associated with enhanced activity. nih.gov In another study on pyridone-pyrimidone derivatives as glucokinase activators, 3D-QSAR models were generated using the Comparative Molecular Field Analysis (CoMFA) method to understand the steric and electrostatic requirements for activity. researchgate.netnih.gov

Table 2: QSAR/LFER Study Parameters for Pyridone Derivatives

| Study Type | Compound Series | Correlated Properties | Key Findings | Reference(s) |

|---|---|---|---|---|

| LFER | 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridones | ¹H and ¹³C NMR Chemical Shifts | Quantified polar and resonance substituent effects on the pyridone ring. | researchgate.netresearchgate.net |

| LFER | 4,6-disubstituted-3-cyano-2-pyridones | IR, NMR, and UV spectral data | Established influence of both polar and steric effects on spectral properties. | semanticscholar.org |

| QSAR | Pyridone derivatives as chemical hybridizing agents | Male sterility induction | Field effects (Fp) and steric bulk on the phenyl ring enhance activity. | nih.gov |

Molecular Docking and Simulation Studies

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict the binding mode and stability of a ligand within the active site of a biological target, such as an enzyme or receptor. rsc.orgnih.goveurekaselect.comresearchgate.netsamipubco.commdpi.comuoa.grrjptonline.org

Several studies have utilized molecular docking to investigate the potential biological targets of this compound derivatives. For example, derivatives of 2-pyridone have been designed as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), and molecular modeling was used to predict their binding mode in the enzyme's active site. nih.gov In another instance, novel cyanopyridone derivatives were identified as potential dual VEGFR-2/HER-2 inhibitors, with docking studies elucidating the key interactions responsible for their inhibitory activity. mdpi.com These interactions often involve hydrogen bonds and hydrophobic contacts with specific amino acid residues in the target's binding pocket. rsc.orguoa.gr

Following docking, molecular dynamics simulations are often performed to assess the stability of the predicted ligand-protein complex over time. researchgate.netresearchgate.netsamipubco.commdpi.comuoa.gr For newly designed imidazolidinone derivatives targeting COX-2, MD simulations confirmed the stability of the ligand-protein complex and the persistence of key interactions. researchgate.net Similarly, MD simulations of cyanopyridone derivatives in complex with VEGFR-2 and HER-2 provided a more dynamic understanding of their binding, complementing the static picture from docking. mdpi.com These simulations can reveal important conformational changes and the role of solvent molecules in the binding process. researchgate.netuoa.gr

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridone |

| 2-Hydroxypyridine |

| N-(4-chlorophenyl)-5-carbethoxy-4,6-dimethyl-1,2-dihydropyrid-2-one |

| Imidazolidinone |

| Cyanopyridone |

| Pyridone-pyrimidone |

| 6-Amino-1,2-dihydropyridine-3,5-dicarbonitrile |

| 3,4,7,8-tetrahydropyrimidine-6-carbonitrile |

| 4,6-disubstituted-3-cyano-2-pyridone |

| 4-phenoxy-6-(phenylamino)pyridin-2(1H)-one |

| 2-phenol-4-aryl-6-chlorophenyl pyridine (B92270) |

| 6-oxo-pyridine-3-carboxamide |

| 3,4,6-triaryl-2(1H)-pyridone |

| N-(2-pyridyl)-2-pyridone |

| 3-chloro-2-pyridone |

| 3-formyl-2-pyridone |

| 5-phenylazo-6-hydroxy-4-phenyl-3-cyano-2-pyridoine |

| 5-(4-bromophenylazo)-6-hydroxy-4-phenyl-3-cyano-2-pyridoine |

| 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione |

| (E)-N′-benzylidenehydrazinecarbothiohydrazide |

| 1-(2-chloro-4-methylphenyl)-1,6-dihydro-6-oxopyridine-3-carboxylic acid |

| 1,6-dihydro-6-oxo-1-phenylpyridine-3-carboxylic acid |

| 1-(4-chlorophenyl)-1,6-dihydro-6-oxopyridine-3-carboxylic acid |

| 2-Amino-4-methyl-6-oxo-N,1-diphenyl-1,6-dihydropyridine-3-carboxamide |

| 6-oxo-N,1-diphenyl-5-(p-tolyldiazenyl)-1,6-dihydropyridine-3-carboxamide |

| 2-((4-Methoxybenzylidene)amino)-4-methyl-6-oxo-N,1-diphenyl-1,6-dihydropyridine-3-carboxamide |

| 4-Methyl-2-((4-methylbenzylidene)amino)-6-oxo-N,1-diphenyl-1,6-dihydropyridine-3-carboxamide |

| 2-Amino-4-(4-chlorostyryl)-6-oxo-N,1-diphenyl-1,6-dihydropyridine-3-carboxamide |

| 2-Amino-4-(4-fluorostyryl)-6-oxo-N,1-diphenyl-1,6-dihydropyridine-3-carboxamide |

V. Advanced Applications and Research Areas of 6 Phenyl 2 Pyridone Derivatives

Medicinal Chemistry and Pharmacological Applications

The 2-pyridone nucleus is a prominent scaffold in numerous compounds exhibiting a wide spectrum of pharmacological activities. hilarispublisher.comeurekaselect.com Derivatives of 6-phenyl-2-pyridone have been a particular focus of research due to their potential applications in treating cancer, infectious diseases, and inflammatory conditions. frontiersin.orgresearchgate.netontosight.ai The versatility of the 2-pyridone ring allows for modifications at various positions, enabling the fine-tuning of a compound's physicochemical and biological properties. frontiersin.orginnovareacademics.in This has led to the development of numerous derivatives with improved potency and selectivity for their respective biological targets. frontiersin.orgresearchgate.net

Structure-Activity Relationship (SAR) studies are crucial in drug design, providing insights into how the chemical structure of a molecule influences its biological activity. For 2-pyridone derivatives, SAR analyses have been instrumental in optimizing their therapeutic potential. frontiersin.orghilarispublisher.com

Key aspects of the SAR for 2-pyridone derivatives include:

Substituents on the Phenyl Ring: The nature and position of substituents on the 6-phenyl group can significantly impact activity. For instance, in a series of pyrido[2,3-d]pyrimidin-7-one compounds designed as Abl kinase inhibitors, substitutions at the 3- and 4-positions of the phenylamino (B1219803) moiety resulted in enhanced potency and selectivity. researchgate.net

Modifications of the Pyridone Ring: Alterations to the pyridone core itself are critical. For example, in the development of anti-HIV agents, modifications at the 3, 4, and 6-positions of the pyridone ring were found to be crucial for antiviral activity. frontiersin.org The introduction of a halogen at the 3-position of the 2-pyridone ring, however, was found to decrease anti-HIV-1 activity in another study. nih.gov

N-Substitution: The substituent on the nitrogen atom of the pyridone ring also plays a vital role. In the context of anti-Hepatitis B virus (HBV) agents, N-aryl derivatives demonstrated superior activity compared to N-alkyl derivatives. frontiersin.org

Linker Modifications: For more complex derivatives, the linker connecting the pyridone core to other moieties is a key area for SAR exploration. In the development of γ-secretase modulators, an internal hydrogen bond in the linker was used to lock the conformation, leading to improved activity. nih.gov

These SAR studies, often aided by computational methods like pharmacophore modeling, guide the rational design of new derivatives with improved efficacy and safety profiles. frontiersin.orginnovareacademics.incapes.gov.br

Derivatives of 2-pyridone have demonstrated a broad spectrum of biological activities, making them a highly attractive scaffold for drug discovery. frontiersin.orgresearchgate.netrsc.org These activities range from anticancer and antimicrobial to antiviral and anti-inflammatory effects. eurekaselect.cominnovareacademics.in

The 2-pyridone scaffold is a component of several natural products with anticancer properties, such as camptothecin (B557342) and fredericamycin A. rsc.orgnih.gov This has inspired the synthesis and evaluation of numerous 2-pyridone derivatives for their antiproliferative activity against various cancer cell lines. frontiersin.orgresearchgate.net

Mechanisms of action for these anticancer derivatives are diverse and include:

Kinase Inhibition: Many 2-pyridone derivatives act as inhibitors of protein kinases that are crucial for cancer cell growth and survival, such as c-Src kinase, Met kinase, and Abl kinase. frontiersin.orgresearchgate.net

Induction of Apoptosis: Several 2-pyridone derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. For example, pyrano[3,2-c]pyridones were found to be potent inducers of apoptosis in Jurkat cells. nih.gov Similarly, certain pyranopyridone derivatives with a 3-bromo substituent on the aromatic ring at the C-4 position were active against HeLa cells and induced strong apoptosis. researchgate.net

Cell Cycle Arrest: Some derivatives can halt the cell cycle, preventing cancer cells from dividing. For instance, certain pyridine (B92270) compounds have been shown to cause G2/M arrest in liver and breast cancer cells. spandidos-publications.com

Table 1: Anticancer/Antiproliferative Activity of Selected 2-Pyridone Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect/Activity | Citation(s) |

|---|---|---|---|

| Pyrano[3,2-c]pyridones | HeLa, Jurkat | Micromolar and submicromolar antiproliferative activity, induction of apoptosis. | nih.gov |

| 3,4,6-triaryl-2(1H)-pyridones | MCF-7, MDA-MB-231 | In vitro anticancer activity. | rsc.org |

| Pyrido[1,2-a]pyrimidine-3-carboxamides | A549, DU145, SiHa, MCF-7 | Promising anticancer activity, especially with a thien-2-yl group at the 6th position. | jst.go.jp |

| 4-Arylpyrano-[3,2-c]-pyridones | HeLa, Jurkat | Micromolar and submicromolar antiproliferative activity, strong inducers of apoptosis. | nih.gov |

| 6-amino-5-cyano-1-(3-ethylphenyl)-2-oxo-4-substituted-1,2-dihydropyridine-3-carbonitriles | EAC, HEPG2 | Higher anticancer activity compared to doxorubicin, activity increased with γ-radiation. | thieme-connect.comresearchgate.net |

| 4H-pyran derivatives converted to 2-pyridones | MCF-7, HepG2, A549 | Better inhibition against MCF-7, HepG2, and A549 cell lines compared to doxorubicin. | nih.gov |

| Quinazoline-conjugated pyridinones | Colon and ovarian cancer cell lines | Improved IC50 values, with some as potent as doxorubicin. | frontiersin.org |

The 2-pyridone core is present in various natural products with antimicrobial properties. innovareacademics.in Synthetic derivatives have also shown significant activity against a range of microbial pathogens, including bacteria and fungi. researchgate.netrsc.org

Key findings in this area include:

Broad-Spectrum Antibacterial Activity: Certain 2-pyridone derivatives, such as the quinolizine (S)-45a (ABT-719), exhibit exceptional broad-spectrum antibacterial activity. acs.org They are effective against resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci. acs.org

Activity Against Gram-Positive Pathogens: Ring-fused 2-pyridones have demonstrated effectiveness against multidrug-resistant Gram-positive pathogens. pnas.org

Structure-Activity Relationship for Antimicrobial Action: SAR studies have revealed that the presence of electron-withdrawing groups, such as fluorine and chlorine, on the phenyl ring can enhance antimicrobial activity. hilarispublisher.com Conversely, electron-donating groups like methyl groups tend to result in less activity. hilarispublisher.com

Antifungal Properties: Some 4-hydroxy-2-pyridone alkaloids have been noted for their antifungal effects. innovareacademics.in

Table 2: Antimicrobial/Antibacterial/Antifungal Activity of Selected 2-Pyridone Derivatives

| Compound/Derivative Class | Target Microorganism(s) | Observed Effect/Activity | Citation(s) |

|---|---|---|---|

| Quinolizines (e.g., ABT-719) | MRSA, vancomycin-resistant enterococci, ciprofloxacin-resistant organisms | Potent inhibitors of DNA gyrase, broad-spectrum antibacterial activity. | acs.org |

| Ring-fused 2-pyridones | Multidrug-resistant Gram-positive pathogens | Bacteriostatic and bactericidal activity, synergistic with standard antibiotics. | pnas.org |

| 4-hydroxy-2-pyridone alkaloids | Various bacteria and fungi | Antifungal and antibacterial effects. | innovareacademics.in |

| Pyrazine-pyridone derivative 5d | Staphylococcus aureus | Potent inhibition (18 mm), comparable to gentamicin. | researchgate.net |

| Piperazine-substituted pyranopyridines | Staphylococcus aureus, MRSA, Bacillus Subtilis, Clostridium perfringens | Moderate inhibitory effects with MIC values from 1.56 to 25 µM. | researchgate.net |